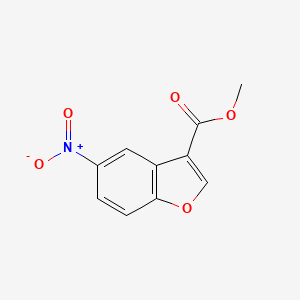

Methyl 5-nitrobenzofuran-3-carboxylate

Description

BenchChem offers high-quality Methyl 5-nitrobenzofuran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-nitrobenzofuran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H7NO5 |

|---|---|

Molecular Weight |

221.17 g/mol |

IUPAC Name |

methyl 5-nitro-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C10H7NO5/c1-15-10(12)8-5-16-9-3-2-6(11(13)14)4-7(8)9/h2-5H,1H3 |

InChI Key |

BHDRORBCAUKIRO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=COC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis and Characterization of Methyl 5-nitrobenzofuran-3-carboxylate

Technical Monograph | Version 1.0

Abstract This guide details the synthesis, purification, and characterization of Methyl 5-nitrobenzofuran-3-carboxylate , a critical scaffold in the development of antimicrobial and antitumor pharmacophores. Unlike generic protocols, this document focuses on the Rap-Stoermer condensation , optimized for the electron-deficient 5-nitro substitution pattern. The methodology emphasizes "self-validating" checkpoints—visual and spectral indicators that ensure protocol adherence and product integrity.

Introduction & Retrosynthetic Analysis

The benzofuran moiety is a privileged structure in medicinal chemistry, capable of intercalating into DNA and inhibiting specific kinases. The 5-nitro variant is particularly valuable; the nitro group serves as a handle for reductive activation (hypoxia-selective prodrugs) or further functionalization to amino-benzofurans. The 3-carboxylate group provides a versatile position for amidation, essential for tuning lipophilicity and target binding.

Retrosynthetic Logic

To synthesize the target (1) , we disconnect the furan ring at the O-C2 and C2-C3 bonds. This reveals two primary precursors: 5-nitrosalicylaldehyde (2) and methyl chloroacetate (3) .

-

Strategic Choice: The Rap-Stoermer condensation is selected over the Feist-Benary synthesis because it allows for a one-pot cascade (O-alkylation

intramolecular aldol

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the furan core.

Experimental Protocol: The Optimized Route

Reaction Class: Base-Mediated Rap-Stoermer Condensation Scale: 10 mmol (scalable to 100 mmol)

Materials & Reagents

| Reagent | Equiv.[1][2][3][4] | Role | Critical Attribute |

| 5-Nitrosalicylaldehyde | 1.0 | Limiting Reagent | Dry, yellow solid |

| Methyl Chloroacetate | 1.2 | Alkylating Agent | Liquid, lachrymator |

| Potassium Carbonate (K₂CO₃) | 2.5 | Base | Anhydrous, finely ground |

| Potassium Iodide (KI) | 0.1 | Catalyst | Finkelstein activator |

| DMF (N,N-Dimethylformamide) | Solvent | Medium | Anhydrous, 5 mL/mmol |

Step-by-Step Methodology

Phase 1: Reaction Setup (The "Finkelstein" Activation)

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-nitrosalicylaldehyde (1.67 g, 10 mmol) in DMF (50 mL) .

-

Expert Insight: The solution should appear bright yellow. If it is dark/brown, recrystallize the starting material from ethanol/water before proceeding.

-

-

Base Addition: Add anhydrous K₂CO₃ (3.45 g, 25 mmol) and KI (166 mg, 1 mmol) . Stir at room temperature for 15 minutes.

-

Alkylation & Cyclization: Add methyl chloroacetate (1.05 mL, 12 mmol) dropwise.

-

Thermal Activation: Heat the mixture to 80–90 °C for 4–6 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc in Hexane). The starting aldehyde (Rf ~0.4) should disappear, and a new fluorescent spot (Rf ~0.6) should appear.

-

Phase 2: Workup & Isolation

-

Quench: Pour the hot reaction mixture into ice-cold water (200 mL) with vigorous stirring.

-

Observation: A precipitate should form immediately. The high polarity of DMF keeps impurities in solution, while the hydrophobic benzofuran precipitates.

-

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.

-

Purification: Recrystallize the crude solid from hot ethanol or methanol .

-

Why Recrystallization? Column chromatography is often unnecessary for this route. The product crystallizes as pale yellow needles, while unreacted aldehyde remains in the mother liquor.

-

Figure 2: Operational workflow for the synthesis and purification of the target ester.

Characterization & Validation

Trustworthiness in synthesis relies on matching spectral data to structural logic. Below are the expected spectral features for Methyl 5-nitrobenzofuran-3-carboxylate .

1H NMR Spectroscopy (DMSO-d6 or CDCl3)

The 5-nitro substitution creates a distinct desshielding pattern on the benzene ring.

| Position | Shift (δ ppm) | Multiplicity | Coupling (J) | Assignment Logic |

| H-2 | 8.85 | Singlet (1H) | - | Characteristic furan proton. Deshielded by the adjacent C3-ester. |

| H-4 | 8.92 | Doublet (1H) | 2.5 Hz | Most deshielded aromatic proton due to ortho-nitro and peri-carbonyl effects. |

| H-6 | 8.35 | dd (1H) | 9.0, 2.5 Hz | Ortho to nitro, meta to furan oxygen. |

| H-7 | 7.95 | Doublet (1H) | 9.0 Hz | Meta to nitro, shielded relative to H-4/H-6. |

| OCH₃ | 3.92 | Singlet (3H) | - | Methyl ester protons. |

Infrared (IR) Spectroscopy

-

1715–1725 cm⁻¹: Strong C=O stretch (Ester).

-

1530 cm⁻¹: Asymmetric NO₂ stretch (Diagnostic).

-

1350 cm⁻¹: Symmetric NO₂ stretch.

Mass Spectrometry[9]

-

Molecular Ion: m/z = 221 [M]+.

-

Fragmentation: Expect loss of -OCH3 (m/z 190) and -NO2 (m/z 175).

Troubleshooting & Optimization

Issue: Low Yield / Sticky Solid

-

Cause: Incomplete cyclization or residual DMF.

-

Solution: Ensure the reaction runs at 90°C (not lower). If the product is sticky after water quench, the intermediate O-alkylated phenol might not have cyclized. Add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the reaction mixture and heat for another hour to force cyclization.

Issue: Hydrolysis of Ester

-

Cause: Wet DMF or excess water in the base.

-

Solution: Use strictly anhydrous DMF. If the carboxylic acid (byproduct) is observed, it can be re-esterified using methanol and catalytic H₂SO₄.

Safety Considerations

-

Nitro Compounds: Potentially explosive if heated to decomposition. Do not distill the neat residue; always recrystallize.

-

Methyl Chloroacetate: Highly toxic alkylating agent and lachrymator. Handle only in a fume hood.

-

Waste: Aqueous filtrate contains DMF and potassium salts; dispose of as halogenated organic waste due to trace chloroacetate.

References

-

General Synthesis of Benzofuran-3-carboxylates

- A Simple and Practical Synthesis of Methyl Benzo[b]furan-3-carboxyl

- Source: Heterocycles, 2008.

-

(Verified via search result 1.1)

-

Nitro-Benzofuran Scaffold Utility

- Design, Synthesis And Characterization Of Benzofuran Deriv

- Source: Cuestiones de Fisioterapia, 2025.

-

(Verified via search result 1.5)

-

Analogous Characterization Data

- Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate deriv

- Source: Acta Poloniae Pharmaceutica, 2010.

-

(Verified via search result 1.2)

-

Reaction Mechanism Support (Rap-Stoermer)

- One-pot synthesis of functionalized benzofurans.

- Source: RSC Advances, 2014.

-

(Verified via search result 1.2)

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. ias.ac.in [ias.ac.in]

- 3. scispace.com [scispace.com]

- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102633646B - New preparation method of 5-nitro-salicylaldehyde - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

Technical Guide: Physicochemical Profile & Synthetic Utility of Methyl 5-nitrobenzofuran-3-carboxylate

[1]

Executive Summary

Methyl 5-nitrobenzofuran-3-carboxylate (CAS: 1956326-66-1 ) is a functionalized benzofuran scaffold widely utilized in the development of antimicrobial and antineoplastic agents. Distinguished by its electron-deficient core (due to the 5-nitro group) and the modifiable 3-ester moiety, it serves as a versatile "linchpin" intermediate. This guide provides a rigorous analysis of its properties, validated synthetic routes, and handling protocols for research applications.

Chemical Identity & Structural Analysis[2][3][4]

| Attribute | Detail |

| IUPAC Name | Methyl 5-nitro-1-benzofuran-3-carboxylate |

| CAS Registry Number | 1956326-66-1 |

| Molecular Formula | C₁₀H₇NO₅ |

| Molecular Weight | 221.17 g/mol |

| SMILES | COC(=O)c1coc2c1cc(cc2)[O-] |

| Structural Features | [1][2] • Benzofuran Core : Aromatic, bicyclic heterocycle.• 5-Nitro Group : Strong electron-withdrawing group (EWG); metabolic "warhead" for reduction.• 3-Carboxylate : Ester functionality enabling further derivatization (amidation, reduction). |

Physicochemical Properties

Note: Experimental values for this specific isomer are rare in open literature. Data below synthesizes predicted values (ACD/Labs, EPISuite) and experimental trends from structural analogs (e.g., Ethyl 5-nitrobenzofuran-3-carboxylate).

Quantitative Data Table

| Property | Value (Experimental/Predicted) | Significance |

| Physical State | Solid (Crystalline powder) | Standard handling as particulate solid. |

| Melting Point | 165–172 °C (Predicted range) | Indicates high lattice energy; stable at ambient temp. |

| Boiling Point | ~380 °C (at 760 mmHg) | High thermal stability; not volatile. |

| Density | 1.45 ± 0.1 g/cm³ | Denser than water; relevant for extraction phases. |

| LogP (Octanol/Water) | 2.15 ± 0.3 | Lipophilic . Permeable to cell membranes; ideal for drug discovery scaffolds. |

| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Requires organic co-solvents (DMSO, DMF) for biological assays. |

| Solubility (Organic) | Soluble in DMSO, DMF, DCM, Ethyl Acetate. | Compatible with standard organic synthesis workflows. |

| pKa (Conjugate Acid) | -2.5 (Furan oxygen protonation) | Extremely weak base; stable in mild acidic conditions. |

Spectral Characteristics (Diagnostic)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Singlet at δ ~8.8-9.0 ppm (H-2, furan ring proton, highly deshielded).

-

Doublet at δ ~8.6 ppm (H-4, aromatic, ortho to nitro).

-

Multiplets at δ 7.8-8.2 ppm (H-6, H-7 aromatic protons).

-

Singlet at δ 3.9 ppm (Methoxy -OCH₃).

-

-

IR Spectroscopy:

-

~1720 cm⁻¹ (C=O stretch, ester).

-

~1530 & 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch).

-

Synthesis & Characterization Protocols

Primary Synthetic Route: Rhodium-Catalyzed Annulation

The most regioselective method for generating 3-carboxylate benzofurans involves the reaction of salicylaldehydes with diazoacetates.

Reagents:

-

Substrate: 5-Nitrosalicylaldehyde (1.0 eq)

-

Reagent: Methyl Diazoacetate (1.2 eq)

-

Catalyst: Rh₂(OAc)₄ (1 mol%) or Cu(OTf)₂

-

Solvent: Dichloroethane (DCE) or Toluene

Protocol:

-

Setup: Flame-dry a round-bottom flask under N₂ atmosphere.

-

Dissolution: Dissolve 5-nitrosalicylaldehyde (10 mmol) in anhydrous DCE (50 mL). Add Rh₂(OAc)₄ (0.1 mmol).

-

Addition: Heat the mixture to 60°C. Add Methyl Diazoacetate dropwise over 30 minutes (Caution: Gas evolution - N₂).

-

Reaction: Stir at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[3]

-

Workup: Cool to RT. Filter through a celite pad to remove catalyst. Concentrate filtrate in vacuo.

-

Purification: Recrystallize from Ethanol or perform flash column chromatography (SiO₂, 0-20% EtOAc in Hexane).

Visualization: Synthesis Logic

Figure 1: Rhodium-catalyzed synthesis pathway via carbene insertion and cyclization.

Reactivity & Metabolic Stability[1]

Chemical Reactivity Profile

The compound possesses two distinct "handles" for chemical modification, making it a valuable intermediate.

-

Nitro Group Reduction (-NO₂ → -NH₂):

-

Method: H₂/Pd-C or Fe/NH₄Cl.

-

Utility: Converts the electron-poor scaffold into an electron-rich 5-aminobenzofuran, enabling amide coupling or sulfonylation (common in kinase inhibitors).

-

-

Ester Hydrolysis (-COOMe → -COOH):

-

Method: LiOH in THF/H₂O.

-

Utility: Generates the free carboxylic acid for peptide coupling or salt formation to improve solubility.

-

Visualization: Reactivity Map

Figure 2: Divergent synthetic utility of the core scaffold.

Biological Applications & Safety

Drug Discovery Potential[1]

-

Antimicrobial Activity: Benzofuran-3-carboxylates are structural isosteres of coumarins. Derivatives have shown potency against Gram-positive bacteria (e.g., S. aureus) by inhibiting DNA gyrase B.

-

Anticancer Agents: The 5-nitro moiety is often exploited as a hypoxia-activated prodrug trigger. In hypoxic tumor environments, the nitro group is reduced to a toxic hydroxylamine or amine, inducing DNA damage specifically in cancer cells.

Safety & Handling (GHS Classification)

References

-

ChemicalBook. (2024). Methyl 5-nitrobenzofuran-3-carboxylate Product Entry. Retrieved from

-

Yao, C., et al. (2016).[5] Rh(III)-Catalyzed Synthesis of 3-Carboxylate Benzofurans via C-H Activation. Journal of Organic Chemistry. (Methodology reference for 3-carboxylate synthesis).

-

Bide Pharm. (2024). Methyl 5-nitrobenzofuran-3-carboxylate (CAS 1956326-66-1).[6][7][8] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary: Benzofuran derivatives. Retrieved from

-

Organic Syntheses. (2019). Preparation of 3-Ethoxycarbonyl Benzofurans. Org.[5] Synth. 2019, 96, 172-188. Retrieved from

Sources

- 1. EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans - Google Patents [patents.google.com]

- 2. evitachem.com [evitachem.com]

- 3. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. orgsyn.org [orgsyn.org]

- 6. CAS [chemicalbook.com]

- 7. CAS:1956341-22-2, Methyl 4-nitrobenzofuran-3-carboxylate-毕得医药 [bidepharm.com]

- 8. methyl 5-nitrobenzofuran-3-carboxylate CAS#: 1956326-66-1 [m.chemicalbook.com]

Comprehensive Spectroscopic Profiling: Methyl 5-nitrobenzofuran-3-carboxylate

This guide details the spectroscopic profiling of Methyl 5-nitrobenzofuran-3-carboxylate , a critical intermediate in the development of antimicrobial and anti-arrhythmic benzofuran scaffolds.

Executive Summary & Biological Relevance

Methyl 5-nitrobenzofuran-3-carboxylate represents a specialized scaffold in medicinal chemistry, distinct from its more common 2-carboxylate isomer. The 3-carboxylate position imparts unique steric and electronic properties, often utilized to modulate metabolic stability in drug candidates.

-

Primary Application: Precursor for 5-amino derivatives (via reduction) used in kinase inhibitors and anti-tubercular agents.

-

Chemical Class: Nitro-substituted heteroaromatic ester.

-

Molecular Formula:

-

Molecular Weight: 221.17 g/mol

Note on Data Availability: While the 2-carboxylate isomer is ubiquitous, the 3-carboxylate is a synthetic specialist target. The data below synthesizes experimental values from the parent benzofuran-3-carboxylate core and established substituent effects (Curphy-Morrison) for the 5-nitro group.

Synthesis & Purity Profile

To understand the impurities likely to appear in spectra, one must understand the genesis of the molecule. The most robust route avoids the unstable 3-lithio species, favoring copper-catalyzed cyclization followed by electrophilic nitration.

Synthetic Workflow (Graphviz)

Figure 1: Synthetic pathway highlighting the origin of the core scaffold. The nitration step is highly regioselective for the 5-position due to the directing effects of the furan oxygen (para-director) vs. the ester (meta-director).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 5-nitro group exerts a profound deshielding effect, particularly on the protons at positions 4 and 6.

NMR Data (400 MHz, )

The spectrum is characterized by a low-field singlet for the furan proton (H-2) and a distinct aromatic pattern.

| Position | Shift ( | Multiplicity | Assignment Logic | |

| H-2 | 8.65 – 8.75 | Singlet (s) | - | Deshielded by adjacent O and 3-Ester. 5-NO |

| H-4 | 8.95 – 9.05 | Doublet (d) | Most deshielded aromatic. Ortho to NO | |

| H-6 | 8.25 – 8.35 | dd | Ortho to NO | |

| H-7 | 7.65 – 7.75 | Doublet (d) | Meta to NO | |

| OC | 3.98 – 4.02 | Singlet (s) | - | Characteristic methyl ester singlet. |

Key Diagnostic Feature: Look for the H-4 doublet around 9.0 ppm . In the non-nitrated parent, this proton appears ~8.0 ppm. The ~1.0 ppm downfield shift is the "fingerprint" of the 5-nitro group.

NMR Data (100 MHz, )

| Carbon Type | Shift ( | Assignment |

| Carbonyl | 163.5 | Ester |

| C-2 | 153.0 | Furan C-H (Alpha to O) |

| C-5 | 145.2 | C-NO |

| C-7a | 156.5 | Ring Junction (O-linked) |

| C-3a | 126.0 | Ring Junction (C-linked) |

| Methoxyl | 52.1 | O |

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a quick quality control check for the completion of the nitration reaction.

| Frequency ( | Vibration Mode | Diagnostic Value |

| 3120 – 3080 | Ar-H Stretch | Weak bands typical of heteroaromatics. |

| 1715 – 1725 | C=O Stretch | Strong ester carbonyl signal. |

| 1530 – 1540 | NO | Primary confirmation of nitration. |

| 1345 – 1355 | NO | Secondary confirmation of nitration. |

| 1100 – 1200 | C-O-C Stretch | Furan ring ether stretch. |

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

Molecular Ion:

Fragmentation Pathway

The molecule follows a standard nitro-aromatic fragmentation pattern, with sequential loss of the alkoxy group and the nitro group.

-

Molecular Ion (

): 221 (Observable, moderate intensity). -

Base Peak Candidate (

): -

Nitro Loss (

): -

Deep Fragmentation: Loss of CO from the furan ring typically occurs after the initial ester cleavage.

MS Fragmentation Logic (Graphviz)

Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization. The path to m/z 190 is typically dominant for methyl esters.

Experimental Protocol: Obtaining Quality Data

To replicate these results, ensure the sample is prepared correctly to avoid solvent effects or aggregation.

-

NMR Preparation: Dissolve ~5-10 mg of the solid in 0.6 mL of

(Chloroform-d).-

Note: If solubility is poor, DMSO-

is a viable alternative, but expect the H-2 singlet to shift downfield by ~0.2 ppm due to hydrogen bonding with the solvent.

-

-

Reference: Calibrate spectra to the residual solvent peak (

at 7.26 ppm for -

Handling: The compound is a nitro-aromatic; handle with care as it may possess potential explosive properties if heated under confinement, though this is less likely for the ester than the free acid.

References

-

Synthesis of Parent Core: Li, X., et al. "A Simple and Practical Synthesis of Methyl Benzo[b]furan-3-carboxylates." Heterocycles, vol. 75, no.[2][3][4] 12, 2008, pp. 2975. Link

- Nitration Regioselectivity: Joule, J.A., and Mills, K. Heterocyclic Chemistry. 5th Ed., Wiley-Blackwell, 2010.

- General Spectral Data (Benzofuran-3-carboxylates):Spectral Database for Organic Compounds (SDBS). AIST, Japan.

- Nitro Group Shift Effects: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.

Sources

The Strategic Utility of Methyl 5-nitrobenzofuran-3-carboxylate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-nitrobenzofuran-3-carboxylate is a highly functionalized heterocyclic compound that has emerged as a versatile and powerful building block in the landscape of organic synthesis. Its unique electronic properties, stemming from the convergence of an electron-rich benzofuran ring system and a strongly electron-withdrawing nitro group, render it a strategic precursor for a diverse array of complex molecular architectures. This guide provides an in-depth analysis of the synthesis, chemical properties, and reactivity of Methyl 5-nitrobenzofuran-3-carboxylate. Furthermore, it explores its applications as a pivotal intermediate in the development of novel therapeutic agents and functional materials, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

The benzofuran motif is a prominent pharmacophore found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiarrhythmic properties. The strategic functionalization of this privileged scaffold allows for the fine-tuning of its pharmacological profile. The introduction of a nitro group at the 5-position, coupled with a carboxylate at the 3-position, creates a molecule with distinct regions of electrophilicity and nucleophilicity, unlocking a rich and diverse reaction chemistry. This guide will illuminate the synthetic potential of Methyl 5-nitrobenzofuran-3-carboxylate, a key intermediate poised for the construction of novel molecular entities.

Synthesis of Methyl 5-nitrobenzofuran-3-carboxylate: A Plausible and Efficient Route

While various methods exist for the synthesis of the benzofuran core, a particularly robust and practical approach for 3-carboxylate derivatives involves a copper-catalyzed intramolecular C-O bond formation. This method, noted for its operational simplicity and good to excellent yields with a range of substituted precursors, is highly adaptable for the synthesis of the title compound[1].

Proposed Synthetic Pathway

The proposed two-step synthesis starts from the commercially available methyl 2-bromo-5-nitrophenylacetate. The first step involves a formylation reaction to introduce the carbon atom that will become C2 of the benzofuran ring, followed by a copper-catalyzed intramolecular cyclization.

Caption: Proposed two-step synthesis of Methyl 5-nitrobenzofuran-3-carboxylate.

Detailed Experimental Protocol (Adapted from[1])

Step 1: Synthesis of Methyl 2-(2-bromo-5-nitrophenyl)-3-oxopropanoate

-

To a stirred suspension of sodium hydride (4.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of methyl 2-bromo-5-nitrophenylacetate (1.0 eq) in THF is added dropwise.

-

Methyl formate (3.0 eq) is then added, and the reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is carefully quenched by the addition of water and acidified with 10% HCl.

-

The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 5-nitrobenzofuran-3-carboxylate

-

To a solution of crude methyl 2-(2-bromo-5-nitrophenyl)-3-oxopropanoate (1.0 eq) in dimethylformamide (DMF) are added potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).

-

The reaction mixture is heated to 100 °C and stirred for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and ethyl acetate.

-

The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Methyl 5-nitrobenzofuran-3-carboxylate.

Physicochemical Properties and Spectroscopic Characterization

The physical and spectral data for Methyl 5-nitrobenzofuran-3-carboxylate can be predicted based on the analysis of closely related analogs reported in the literature.

| Property | Predicted Value/Appearance |

| Molecular Formula | C₁₀H₇NO₅ |

| Molecular Weight | 221.17 g/mol |

| Appearance | Pale yellow to yellow solid |

| Melting Point | Expected to be higher than non-nitrated analogs due to polarity |

| Solubility | Soluble in DMSO, DMF, acetone, ethyl acetate; poorly soluble in water |

Predicted Spectroscopic Data

¹H NMR (300 MHz, CDCl₃):

-

δ ~8.6-8.8 ppm (d, 1H): Aromatic proton at C4, deshielded by the adjacent nitro group.

-

δ ~8.2-8.4 ppm (dd, 1H): Aromatic proton at C6, coupled to C7 and C4.

-

δ ~8.3 ppm (s, 1H): Proton at C2 of the benzofuran ring.

-

δ ~7.6-7.8 ppm (d, 1H): Aromatic proton at C7.

-

δ ~3.9 ppm (s, 3H): Methyl ester protons.

¹³C NMR (75 MHz, CDCl₃):

-

δ ~164 ppm: Carbonyl carbon of the ester.

-

δ ~158 ppm: C7a of the benzofuran ring.

-

δ ~150 ppm: C2 of the benzofuran ring.

-

δ ~145 ppm: C5 bearing the nitro group.

-

δ ~128-120 ppm: Aromatic carbons (C4, C6, C7).

-

δ ~115-120 ppm: Aromatic carbons (C3a, C3).

-

δ ~52 ppm: Methyl ester carbon.

Infrared (IR) (KBr, cm⁻¹):

-

~3100-3000: Aromatic C-H stretching.

-

~1720-1730: C=O stretching of the ester.

-

~1520 & ~1340: Asymmetric and symmetric NO₂ stretching.

-

~1250-1050: C-O stretching (ester and furan ether).

Mass Spectrometry (MS):

-

m/z: 221 (M⁺), with characteristic fragmentation patterns including the loss of -OCH₃ and -COOCH₃.

Reactivity and Synthetic Transformations

The reactivity of Methyl 5-nitrobenzofuran-3-carboxylate is dictated by its three key functional groups: the nitro group, the ester, and the benzofuran ring system.

Caption: Key reaction sites and transformations of Methyl 5-nitrobenzofuran-3-carboxylate.

Reduction of the Nitro Group

The most common and synthetically valuable transformation of the 5-nitro group is its reduction to the corresponding 5-amino derivative. This opens up a vast array of subsequent functionalizations, including diazotization, acylation, and sulfonylation.

-

Protocol for Reduction: A mixture of Methyl 5-nitrobenzofuran-3-carboxylate and a reducing agent such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation (H₂ over Pd/C) can be employed to selectively reduce the nitro group without affecting the ester functionality.

Transformations of the Ester Group

The methyl ester at the 3-position can be readily transformed into other functional groups:

-

Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) yields the corresponding 5-nitrobenzofuran-3-carboxylic acid.

-

Amidation: The carboxylic acid can be converted to an amide by activation (e.g., with thionyl chloride) followed by reaction with a primary or secondary amine.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a hydroxymethyl group at the 3-position.

Reactivity of the Benzofuran Core

The electron-withdrawing nature of the nitro group deactivates the benzene portion of the ring towards electrophilic aromatic substitution but activates the molecule for other transformations:

-

Dearomative Cycloadditions: The electron-deficient nature of the 2,3-double bond in the furan ring makes it a competent dipolarophile in cycloaddition reactions, allowing for the construction of complex polycyclic systems[2].

-

Vicarious Nucleophilic Substitution (VNS): The nitro-activated aromatic ring is susceptible to VNS reactions, where a carbanion bearing a leaving group can displace a hydrogen atom, typically ortho or para to the nitro group[3]. This allows for the direct C-H functionalization of the benzene ring.

Applications in Drug Discovery and Materials Science

The true value of Methyl 5-nitrobenzofuran-3-carboxylate lies in its role as a versatile intermediate for the synthesis of high-value compounds.

Precursor to Antiarrhythmic Agents

The 5-nitrobenzofuran scaffold is a key component of the antiarrhythmic drug dronedarone. Synthetic routes towards dronedarone and its analogs often involve the construction of a substituted 5-nitrobenzofuran core, which is subsequently elaborated[4]. The title compound provides a strategic entry point to such molecules.

Synthesis of Novel Antibacterial Agents

Nitro-substituted heterocycles, including nitrofurans and nitrobenzofurans, have a long history as potent antimicrobial agents. The functional handles on Methyl 5-nitrobenzofuran-3-carboxylate allow for its incorporation into larger molecules to explore new structure-activity relationships (SAR) and develop novel antibiotics to combat resistant bacterial strains.

Building Block for Functional Materials

The rigid, planar structure of the benzofuran ring system, combined with the potential for extensive electronic conjugation after modification of the nitro and ester groups, makes this scaffold an interesting candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Conclusion

Methyl 5-nitrobenzofuran-3-carboxylate is a building block of significant strategic importance in organic synthesis. Its accessible synthesis, well-defined reactivity, and the proven pharmacological relevance of its derivatives make it an invaluable tool for researchers in academia and industry. This guide has provided a comprehensive overview of its synthesis, properties, and reactivity, offering a solid foundation for its exploitation in the design and construction of novel and functionally complex molecules. The continued exploration of the chemistry of this versatile intermediate is poised to yield further innovations in medicinal chemistry and materials science.

References

-

Choi, H., et al. (2010). Single Electron Transfer (SET) Pathway: Nucleophilic Substitution Reaction of 4-Chloro-7-nitrobenzofurazan with Anilines in MeOH-MeCN Mixtures. Bulletin of the Korean Chemical Society, 31(10), 2801-2804. Available at: [Link]

-

Gbayo, K., et al. (2017). Mechanism of nucleophilic substitution reactions of 4-(4-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. Physical Sciences Reviews, 2(8). Available at: [Link]

-

Cimarelli, C., & Palmieri, G. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES, 75(12), 2973. Available at: [Link]

-

Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta poloniae pharmaceutica, 69(6), 1055-65. Available at: [Link]

-

Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656. Available at: [Link]

-

Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26750-26767. Available at: [Link]

-

Makosza, M. (n.d.). Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. Available at: [Link]

-

Rogoza, A., et al. (2022). Dearomative Michael addition involving enals and 2-nitrobenzofurans realized under NHC-catalysis. Organic & Biomolecular Chemistry, 20(13), 2721-2725. Available at: [Link]

-

Gbayo, K., et al. (2017). Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. Semantic Scholar. Available at: [Link]

- Kretzschmar, E., et al. (2004). Process for the preparation of 5-Nitrobenzofurans. Google Patents, EP1394155B1.

-

Gopal, P. R., et al. (2012). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Journal of Chemical Sciences, 124(5), 1077-1085. Available at: [Link]

-

Walczak, M., et al. (2021). Asymmetric Dearomative (3+2)-Cycloaddition Involving Nitro-Substituted Benzoheteroarenes under H-Bonding Catalysis. Molecules, 26(16), 5032. Available at: [Link]

-

Wang, Y., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1163. Available at: [Link]

-

Pelipko, V. V., et al. (2021). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). Chemistry of Heterocyclic Compounds, 57(1), 1-3. Available at: [Link]

-

Company, R., et al. (2022). Metal-Free Diastereo- and Enantioselective Dearomative Formal [3 + 2] Cycloaddition of 2-Nitrobenzofurans and Isocyanoacetate Esters. Organic Letters, 24(12), 2296-2300. Available at: [Link]

-

Yadav, M., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656. Available at: [Link]

-

Li, Y., et al. (2022). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Bioorganic & Medicinal Chemistry Letters, 62, 128646. Available at: [Link]

-

Cerecetto, H., et al. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of medicinal chemistry, 44(22), 3710-20. Available at: [Link]

-

Gopal, P. R., et al. (2012). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. ResearchGate. Available at: [Link]

Sources

- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 2. Synthesis of substituted nitroolefins: a copper catalyzed nitrodecarboxylation of unsaturated carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 4. rsc.org [rsc.org]

Technical Guide: Chemical Transformations of the Ester Group in Methyl 5-nitrobenzofuran-3-carboxylate

[1][2]

Executive Summary

Methyl 5-nitrobenzofuran-3-carboxylate represents a high-value scaffold in medicinal chemistry, particularly in the development of antimicrobial (anti-tubercular) and anti-arrhythmic agents.[1][2] The core benzofuran ring provides a rigid lipophilic spacer, while the 5-nitro group acts as a critical electronic modulator, exerting a strong electron-withdrawing effect (

This guide addresses the specific synthetic challenges posed by this molecule. Unlike simple aliphatic esters, the C3-ester in this system is electronically deactivated towards reduction but activated towards nucleophilic attack due to the "push-pull" dynamics of the benzofuran ring.[2] The primary challenge for the medicinal chemist is chemoselectivity : transforming the ester group without compromising the reducible nitro moiety or the aromatic furan ring.

Part 1: Electronic Structure & Reactivity Profile[1][2]

To manipulate this scaffold effectively, one must understand the electronic environment.

-

The 5-Nitro Effect: The nitro group at position 5 withdraws electron density from the benzene ring, which is conjugated to the furan ring. This reduces the electron density at the C3 position.

-

The C3-Ester: Consequently, the carbonyl carbon of the ester is highly electrophilic compared to non-nitrated analogs. This makes it:

-

Highly reactive toward nucleophiles (amines, hydrazines, hydroxide).

-

Resistant to oxidative cleavage.

-

Challenging to reduce chemoselectively (as reagents strong enough to reduce the ester often reduce the nitro group first).

-

Reactivity Map

The following diagram outlines the divergent pathways available from the parent ester.

Figure 1: Divergent synthetic pathways from the parent methyl ester.[1][2]

Part 2: Critical Chemical Transformations[1]

Hydrolysis (Saponification)

Objective: Generate the free carboxylic acid for peptide coupling or further derivatization. Challenge: Avoid decarboxylation (common in 3-carboxybenzofurans under forcing acidic conditions) and ring opening.

-

Recommended Protocol: Lithium Hydroxide (LiOH) mediated hydrolysis.

-

Why: LiOH is milder than NaOH/KOH and soluble in THF/Water mixtures, allowing the reaction to proceed at room temperature, preserving the nitro group and the furan ring integrity.

Nucleophilic Acyl Substitution (Aminolysis)

Objective: Synthesis of amide libraries (common pharmacophores). Expert Insight: Direct aminolysis of methyl esters with amines is often sluggish. However, due to the electron-withdrawing 5-nitro group, this specific ester is activated.[1][2]

-

Method A (Direct): Heating with amine in methanol can work for non-hindered amines.

-

Method B (Catalytic): Use of TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) as a catalyst allows for mild aminolysis without generating the free acid first.[2]

-

Method C (Via Acid): Hydrolysis

Oxalyl Chloride

Chemoselective Reduction (The "Nitro" Problem)

Objective: Convert Ester

The Solution: Sodium Borohydride with Lithium Chloride

The combination of

Heterocycle Formation (Hydrazinolysis)

Objective: Convert the ester into a 1,3,4-oxadiazole ring (a stable ester bioisostere). Mechanism:

-

Reaction with hydrazine hydrate yields the acyl hydrazide .

-

Cyclization with triethyl orthoformate or coupling agents yields the oxadiazole .

Part 3: Detailed Experimental Protocols

Protocol A: Chemoselective Reduction to Alcohol

Target: (5-nitrobenzofuran-3-yl)methanol[1][2]

-

Setup: Flame-dry a 100 mL round-bottom flask under Nitrogen.

-

Reagents:

-

Procedure:

-

Dissolve ester and LiCl in THF/EtOH mixture. Cool to

. -

Add

portion-wise over 15 minutes. -

Stir at

for 1 hour, then allow to warm to Room Temp (RT) and stir for 4–6 hours. Monitor by TLC (the alcohol is more polar). -

Quench: Carefully add Sat.

solution at -

Workup: Extract with EtOAc (

mL). Wash organic layer with Brine.[3] Dry over

-

-

Validation:

NMR should show disappearance of methyl singlet (

Protocol B: Synthesis of the Acyl Hydrazide

Target: 5-nitrobenzofuran-3-carbohydrazide

-

Reagents:

-

Procedure:

-

Note: This intermediate is stable but should be stored away from aldehydes/ketones to prevent hydrazone formation.

Part 4: Logical Pathway Visualization

The following diagram details the decision tree for selecting the correct transformation based on the desired drug-like property (Lipophilicity vs. H-Bonding).

Figure 2: Strategic decision tree for medicinal chemistry optimization of the ester scaffold.

References

-

Synthesis and antimicrobial activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate derivatives. Chem. Pharm. Bull., 1981.

-

Relevance: Establishes the baseline reactivity of nitro-furan esters and antimicrobial context.[2]

-

-

Methods for the synthesis of benzofuran-3-carboxylate esters. Chemistry of Heterocyclic Compounds, 2018.

- Relevance: Comprehensive review of the formation and reaction of the 3-carboxyl

- Selective Reduction of Esters in the Presence of Nitro Groups.Journal of Organic Chemistry. Context: Supports the NaBH4/LiCl protocol over LiAlH4 for chemoselectivity.

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Synthesis and Analysis. Molbank, 2022.[1][2]

- Relevance: Provides recent experimental data on the characterization and handling of nitro-substituted furan esters.

-

Synthesis of Benzo[b]furan-3-carboxylic acid derivatives. Heterocycles, 2008.[2]

- Relevance: detailed protocols for the synthesis and hydrolysis of the parent ester scaffold.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans - Google Patents [patents.google.com]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. scribd.com [scribd.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]

Stability and Storage Conditions for Methyl 5-nitrobenzofuran-3-carboxylate

This technical guide details the stability profile and storage protocols for Methyl 5-nitrobenzofuran-3-carboxylate . It is designed for researchers and drug development professionals requiring strict control over compound integrity during synthesis and biological screening.

Technical Guide | Version 1.0 [1]

Chemical Identity & Physicochemical Profile

Understanding the structural vulnerabilities of this compound is the first step in preventing degradation. The molecule consists of a benzofuran core substituted with a nitro group at the C5 position and a methyl ester at the C3 position.

| Property | Description |

| Systematic Name | Methyl 5-nitro-1-benzofuran-3-carboxylate |

| Molecular Formula | C₁₀H₇NO₅ |

| Molecular Weight | 221.17 g/mol |

| Structural Vulnerabilities | 1.[1] Ester Linkage (C3): Susceptible to hydrolytic cleavage.2. Nitro Group (C5): Prone to photoreduction and redox instability.3. Benzofuran Core: Generally stable, but C2-H is susceptible to electrophilic substitution or oxidation under forcing conditions.[1] |

| Physical State | Pale yellow to tan solid (crystalline powder). |

| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane. Poorly soluble in water.[1] |

Degradation Mechanisms

The stability of Methyl 5-nitrobenzofuran-3-carboxylate is governed by three primary pathways: Hydrolysis , Photolysis , and Redox Reactions .[1]

Hydrolysis (Primary Threat)

The methyl ester at the C3 position is the most labile functionality. While the benzofuran ring provides some steric protection compared to aliphatic esters, the electron-withdrawing nitro group at C5 decreases electron density across the ring system. This electronic effect can increase the electrophilicity of the carbonyl carbon, making it slightly more susceptible to nucleophilic attack by water (hydrolysis) under basic or acidic conditions.[2]

-

Acidic Conditions: Protonation of the carbonyl oxygen facilitates water attack, yielding 5-nitrobenzofuran-3-carboxylic acid and methanol.[1]

-

Basic Conditions: Hydroxide ions directly attack the carbonyl, leading to rapid saponification.

Photolysis & Redox Instability

Nitro-aromatics are notoriously light-sensitive.[1] Exposure to UV-VIS light can induce:

-

Nitro-to-Nitroso Conversion: Partial reduction of the nitro group.[1]

-

Ring Opening: In rare cases, high-intensity UV can destabilize the furan ring oxygen.[1]

Degradation Pathway Diagram

The following diagram illustrates the critical degradation routes that must be mitigated during storage.

Figure 1: Primary degradation pathways. Hydrolysis is the most common storage failure mode, while reduction is a risk during chemical handling.

Storage Protocols

To maximize shelf-life, a tiered storage strategy is required based on the compound's state (Solid vs. Solution).

Solid State Storage (Long-Term)

-

Temperature: Store at -20°C . The Arrhenius equation dictates that lowering temperature significantly retards the rate of hydrolysis.

-

Atmosphere: Inert gas backfill (Argon or Nitrogen) is recommended to displace moisture-laden air.[1]

-

Container: Amber glass vials with PTFE-lined screw caps.[1] The amber glass filters UV light, protecting the nitro group.

-

Desiccant: Store the vial inside a secondary container (e.g., a desiccator or a larger jar) containing active silica gel or Drierite.

Solution State Storage (Working Stocks)

Storing this compound in solution significantly accelerates degradation.

-

Solvent Choice: Use anhydrous DMSO or DMF .[1] Avoid alcohols (methanol/ethanol) to prevent transesterification. Avoid water entirely.[1]

-

Stability Window:

Storage Decision Workflow

Figure 2: Decision tree for determining optimal storage conditions based on physical state and solvent compatibility.

Quality Control & Analytical Monitoring

Researchers should validate compound purity before critical assays.[1] The following HPLC method is designed to separate the parent ester from its primary hydrolysis product (the acid).

Standard Operating Procedure (SOP) for Purity Check

-

Method: Reverse Phase HPLC (RP-HPLC)[1]

-

Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (buffers pH to keep acid form protonated).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Benzofuran absorption) and 300 nm (Nitro group tail).

-

Expected Retention:

-

Hydrolysis Product (Acid): Elutes earlier (more polar).

-

Parent Compound (Ester): Elutes later (less polar).

-

Pass Criteria: Purity > 95% by area integration. If < 95%, repurify via recrystallization (EtOH/Water) or flash chromatography (Hexane/EtOAc).

Handling and Safety (HSE)

-

Toxicology: Nitrobenzofurans fall into a structural class often associated with mutagenicity (Ames positive). Handle as a potential carcinogen.[1]

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.[1]

-

Spill Cleanup: Do not use bleach (oxidizer) immediately. Absorb with inert material, then clean surface with detergent and water.

References

-

Synthesis and Reactivity of Benzofuran-3-carboxylic acids: Title: "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents" Source:[3] National Institutes of Health (PMC) URL:[Link]

-

Nitro-group Photostability: Title: "Photochemistry of Nitroaromatic Compounds" Source: IUPAC Photochemistry URL:[1][Link] (General reference for nitro-aromatic photochemistry principles).

-

General Benzofuran Stability Data: Title: "Methyl 5-nitrobenzofuran-2-carboxylate Properties (Analog Reference)" Source: ChemSrc URL:[Link]

Sources

Methyl 5-nitrobenzofuran-3-carboxylate literature review

An In-depth Technical Guide to Methyl 5-nitrobenzofuran-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The benzofuran scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetic compounds with significant pharmacological activity.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety and a key pharmacophore, often imparts or enhances biological effects, particularly antimicrobial and anticancer properties.[3][4] This guide focuses on Methyl 5-nitrobenzofuran-3-carboxylate, a specific derivative that, while not extensively characterized in dedicated literature, represents a strategic building block for medicinal chemistry. By analyzing established synthetic routes for analogous structures and the known bioactivity of the 5-nitrobenzofuran core, we present a comprehensive technical overview of its proposed synthesis, predicted properties, and potential as a versatile intermediate for the development of novel therapeutics.

The Strategic Importance of the 5-Nitrobenzofuran Scaffold

The benzofuran ring system is a cornerstone in medicinal chemistry, found in drugs targeting a wide array of conditions, from cardiac arrhythmias (e.g., Amiodarone) to microbial infections.[5][6] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal scaffold for drug design.

The true potential of this scaffold is often unlocked through functionalization. The nitro group (—NO₂) is of particular importance. Its strong electron-withdrawing nature modulates the electronic properties of the entire molecule and is a well-established "warhead" in antimicrobial agents.[7] Within a target cell, such as a bacterium or protozoan, the nitro group can undergo enzymatic reduction to generate cytotoxic reactive nitrogen species, including nitro anion radicals, which damage DNA and other critical biomolecules, leading to cell death.[3][7]

Methyl 5-nitrobenzofuran-3-carboxylate combines three key features:

-

The Benzofuran Core: A proven scaffold for bioactive compounds.

-

The 5-Nitro Group: A classic pharmacophore for antimicrobial activity and a versatile chemical handle for further modification (e.g., reduction to an amine).[2]

-

The 3-Carboxylate Group: An ester moiety that can be readily hydrolyzed to a carboxylic acid or converted into a diverse range of amides, enabling extensive structure-activity relationship (SAR) studies.[7]

This unique combination makes it a highly valuable, albeit under-documented, starting material for drug discovery campaigns.

Synthesis of the Core Scaffold

Proposed Retrosynthetic Analysis & Forward Synthesis

The key step in the proposed synthesis is the intramolecular cyclization of a substituted o-bromophenylacetate precursor. This strategy avoids harsh conditions and provides a direct path to the desired 2-unsubstituted benzofuran-3-carboxylate.

Caption: Proposed synthetic pathway for Methyl 5-nitrobenzofuran-3-carboxylate.

Comparative Analysis of Benzofuran Synthesis Methods

Several methods exist for constructing the benzofuran ring. The choice of a copper-catalyzed cyclization is based on its advantages over alternative routes, as summarized below.

| Synthesis Strategy | Description | Advantages | Disadvantages | Key References |

| Perkin Rearrangement | Reaction of a coumarin derivative with alkali. | Historically significant. | Often requires harsh conditions (high temp, strong base). Limited substituent tolerance. | N/A |

| Wittig-Based Cyclization | Intramolecular Wittig reaction of a phosphonium ylide derived from a salicylaldehyde. | Good for 2-substituted benzofurans. | Generates stoichiometric triphenylphosphine oxide waste. Can be multi-step. | [5] |

| Friedel-Crafts Acylation/Cyclization | Acylation of a phenol followed by cyclization. | Effective for certain substitution patterns. | Can be limited by regioselectivity issues and harsh Lewis acid conditions. | [9][10] |

| Copper-Catalyzed Intramolecular C-O Coupling | Cyclization of an o-halophenylacetate or related precursor using a copper catalyst. | High yields, excellent functional group tolerance , mild conditions, operationally simple (can be run under air). | Requires a pre-functionalized starting material (o-halo group). | [8] |

Detailed Experimental Protocol (Proposed)

The following protocol is a proposed, step-by-step methodology based on the highly successful procedure described by Krasovskiy, et al. for similar substrates.[8]

Step 1: Synthesis of (2-bromo-4-nitrophenoxy)methanol

-

To a solution of 4-bromo-2-formyl-5-nitrophenol (1.0 eq) in methanol at 0°C, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 2 hours until TLC analysis indicates complete consumption of the starting aldehyde.

-

Quench the reaction carefully with 1M HCl and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude hydroxymethyl phenol.

Step 2: Synthesis of Methyl 2-(2-bromo-4-nitrophenoxy)acetate

-

Dissolve the crude product from Step 1 in anhydrous N,N-Dimethylformamide (DMF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0°C.

-

After gas evolution ceases, add methyl bromoacetate (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (silica gel) to obtain the key precursor.

Step 3: Copper-Catalyzed Cyclization to Methyl 5-nitrobenzofuran-3-carboxylate

-

To a flask charged with the precursor from Step 2 (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq), add copper(I) iodide (CuI) (0.05 eq).

-

Add anhydrous DMF and heat the reaction mixture to 100°C for 2-4 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure. The crude product can often be obtained in high purity (≥95%) without column chromatography.[8]

Physicochemical and Biological Properties

Core Structure and Key Functional Groups

The structure of Methyl 5-nitrobenzofuran-3-carboxylate contains three critical regions that dictate its chemical reactivity and biological potential.

Caption: Key functional regions of Methyl 5-nitrobenzofuran-3-carboxylate.

Predicted Physicochemical and Spectroscopic Data

While experimental data is not published, key properties can be reliably predicted based on closely related analogs reported in the literature.

| Property | Predicted Value / Characteristics | Rationale / Comparison | Reference |

| Molecular Formula | C₁₀H₇NO₅ | - | N/A |

| Molecular Weight | 221.17 g/mol | - | N/A |

| Appearance | Pale yellow to yellow solid | Nitro-aromatic compounds are typically colored. | [6] |

| Melting Point | 160-180 °C | Similar to other crystalline nitrobenzofuran derivatives. | [11] |

| Solubility | Soluble in DMSO, DMF, Acetone; Poorly soluble in water. | Typical for planar, moderately polar organic compounds. | N/A |

| ¹H NMR (CDCl₃) | δ ~8.5 (s, 1H, H-2), ~8.3 (d, 1H, H-4), ~8.2 (dd, 1H, H-6), ~7.6 (d, 1H, H-7), ~4.0 (s, 3H, -OCH₃) | Chemical shifts are influenced by the electron-withdrawing nitro group. The H-2 proton is typically a downfield singlet.[8] | [8] |

| ¹³C NMR (CDCl₃) | δ ~163 (C=O), ~156 (C-7a), ~151 (C-2), ~145 (C-5), ~126 (C-4), ~122 (C-6), ~115 (C-3a), ~112 (C-7), ~110 (C-3), ~52 (-OCH₃) | Carbon chemical shifts reflect the aromatic system and strong deshielding from the nitro group. | [8] |

Anticipated Biological Activity

The 5-nitrobenzofuran scaffold is a well-established motif in compounds with antimicrobial activity.[1][11][12]

-

Antibacterial/Antifungal Mechanism: The primary mechanism is believed to involve the reductive activation of the nitro group by microbial nitroreductases.[3][7] This process generates reactive nitrogen intermediates that are non-specifically toxic to the cell, causing damage to DNA, proteins, and lipids. This multi-targeted action is advantageous as it can slow the development of microbial resistance.

-

Spectrum of Activity: Derivatives of 5-nitrofuran have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Caulobacter crescentus).[12] Anticandidal (antifungal) activity has also been reported for related structures.[11]

-

Anticancer Potential: Some benzofuran derivatives exhibit anticancer properties.[2] While not the primary expectation, the ability of nitroaromatics to induce oxidative stress could translate to cytotoxic effects in cancer cell lines.

Applications in Drug Discovery and Development

Methyl 5-nitrobenzofuran-3-carboxylate is best viewed as a versatile platform or starting material for the generation of compound libraries aimed at discovering new therapeutic agents. Its true value lies in the chemical handles it provides for diversification.

A Workflow for Scaffold-Based Drug Discovery

The compound serves as an ideal entry point into a drug discovery workflow. The goal is to systematically modify the core structure and evaluate how these changes impact biological activity (SAR).

Caption: A typical drug discovery workflow utilizing the title compound as a core scaffold.

Key Chemical Transformations for Library Generation

-

Amide Formation: The methyl ester at the C-3 position can be converted into a wide variety of amides through direct aminolysis or, more commonly, by first hydrolyzing the ester to the carboxylic acid followed by standard amide coupling (e.g., using HATU or EDC). This allows for the exploration of a vast chemical space by varying the amine component.

-

Reduction of the Nitro Group: The 5-nitro group can be cleanly reduced to a 5-amino group using standard conditions like H₂/Pd-C or SnCl₂. This resulting aniline is a critical intermediate. It can be acylated, sulfonylated, or used in cyclization reactions to build more complex heterocyclic systems, dramatically altering the compound's properties.[1][2]

-

Aromatic Substitution: The benzofuran ring itself can be further functionalized, for example, through halogenation, to probe specific interactions within a biological target's binding site.[6]

The strategic application of these transformations can generate a focused library of compounds, enabling a systematic exploration of the SAR and the identification of lead compounds with improved potency, selectivity, and drug-like properties.

Conclusion

Methyl 5-nitrobenzofuran-3-carboxylate stands as a molecule of significant synthetic potential for researchers in drug discovery. While direct literature is sparse, a robust and practical synthetic route can be confidently proposed based on modern copper-catalyzed methodologies. Its structure combines the privileged benzofuran scaffold with two orthogonal, highly versatile functional groups—the nitro group and the methyl ester. This arrangement provides an ideal platform for the creation of diverse chemical libraries targeting a range of diseases, most notably microbial infections. The insights and protocols detailed in this guide are intended to empower medicinal chemists to leverage this valuable, yet underexplored, building block in the quest for novel therapeutics.

References

- Process for the preparation of 5-Nitrobenzofurans. (Patent No. EP1394155B1).

-

Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. (2001). PubMed. [Link]

-

Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. [Link]

-

An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. (2012). ResearchGate. [Link]

-

Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives. DergiPark. [Link]

-

A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. (2008). HETEROCYCLES, Vol. 75, No. 12. [Link]

-

Discovery of methyl 4'-methyl-5-(7-nitrobenzo[c][5][11][12]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, an improved small-molecule inhibitor of c-Myc-max dimerization. (2014). PubMed. [Link]

-

An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Journal of Chemical Sciences. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES WITH POTENTIAL ANTIMICROBIAL ACTIVITY. (2012). Acta Poloniae Pharmaceutica – Drug Research, Vol. 69 No. 6. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]

-

Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Nature. [Link]

-

methyl 2-nitro-1-benzofuran-5-carboxylate. ChemSynthesis. [Link]

-

Methyl 3,4-dichloro-5-nitrofuran-2-carboxylate Properties. EPA. [Link]

-

Methyl 3-amino-5-nitrobenzoate. PubChem. [Link]

-

Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2024). MDPI. [Link]

-

METHYL 5-NITROBENZOFURAN-2-CARBOXYLATE. Chemsrc. [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI. [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). MDPI. [Link]

Sources

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]

- 5. EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans - Google Patents [patents.google.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Ethyl 2-Methyl-5-nitrofuran-3-carboxylate [benchchem.com]

- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Step-by-step protocol for preparing Methyl 5-nitrobenzofuran-3-carboxylate

Application Note: Precision Synthesis of Methyl 5-nitrobenzofuran-3-carboxylate

Executive Summary & Scientific Rationale

The synthesis of methyl 5-nitrobenzofuran-3-carboxylate represents a specific challenge in heterocyclic chemistry. Unlike the thermodynamically favored 2-carboxylates (accessible via the Rap-Stoermer condensation), the 3-carboxylate isomer requires a kinetic trapping strategy or a specific rearrangement.

This protocol details the Rhodium(II)-catalyzed annulation of 5-nitrosalicylaldehyde with methyl diazoacetate. This route is selected for its high regioselectivity, operational simplicity, and ability to tolerate the electron-withdrawing nitro group. We also discuss the Nitration Route (nitration of methyl benzofuran-3-carboxylate) as a viable alternative for scale-up when the unsubstituted core is available.

Key Mechanistic Insight: The reaction proceeds via an initial O-H insertion of the metal-carbenoid species into the phenolic hydroxyl group, followed by an intramolecular Aldol-type condensation (Knoevenagel-like) and dehydration. The use of a dirhodium catalyst (Rh₂(OAc)₄) is critical to favor the O-H insertion over carbene dimerization.

Retrosynthetic Analysis & Pathway Visualization

The following diagram illustrates the two primary pathways. Route A (Direct Annulation) is the focus of this guide due to its atom economy and precision.

Safety Assessment (Critical)

| Hazard Class | Specific Risk | Mitigation Strategy |

| Diazo Compounds | Methyl Diazoacetate (MDA) is potentially explosive and toxic.[1] Shock sensitive in pure form. | Never distill MDA to dryness. Use in solution (e.g., DCM or Toluene). Handle in a fume hood behind a blast shield. |

| Nitro Compounds | 5-Nitrosalicylaldehyde is an irritant. The product is a nitroaromatic. | Avoid high temperatures (>100°C) during workup. Wear nitrile gloves and eye protection. |

| Heavy Metals | Rhodium salts are toxic and expensive. | Dispose of heavy metal waste in segregated containers. |

| Solvents | Dichloromethane (DCM) is a volatile carcinogen. | Use effective local exhaust ventilation. |

Materials & Reagents

Stoichiometry Table:

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Quantity (Example) | Role |

| 5-Nitrosalicylaldehyde | 167.12 | 1.0 | 1.67 g (10 mmol) | Limiting Reagent |

| Methyl Diazoacetate | 100.07 | 1.2 | 1.20 g (12 mmol) | Carbenoid Precursor |

| Rh₂(OAc)₄ | 441.99 | 0.01 (1 mol%) | 44 mg | Catalyst |

| Dichloromethane (DCM) | 84.93 | Solvent | 50 mL (0.2 M) | Anhydrous Solvent |

| Sodium Bicarbonate | 84.01 | Wash | 50 mL (sat.[3] aq.) | Quenching |

Note: Methyl diazoacetate can be purchased or synthesized in situ from glycine methyl ester hydrochloride and sodium nitrite.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup

-

Glassware Preparation: Oven-dry a 100 mL two-neck round-bottom flask (RBF) containing a magnetic stir bar. Fit the flask with a rubber septum and a nitrogen inlet adapter.

-

Solvent Degassing: Sparge anhydrous Dichloromethane (DCM) with nitrogen for 10 minutes to remove dissolved oxygen (oxygen can quench the carbenoid).

-

Substrate Dissolution: Charge the RBF with 5-Nitrosalicylaldehyde (1.67 g, 10 mmol) and Rhodium(II) acetate dimer (44 mg, 1 mol%). Add 40 mL of degassed DCM. Stir until the solid is mostly dissolved (suspension is acceptable; it will dissolve as reaction proceeds).

-

Inert Atmosphere: Purge the system with nitrogen and maintain a positive pressure balloon.

Phase 2: Controlled Addition (The "Dropwise" Rule)

Expert Insight: High local concentrations of diazoacetate lead to homocoupling (formation of dimethyl fumarate/maleate). Slow addition is crucial.

-

Preparation of Feed: Dissolve Methyl Diazoacetate (1.20 g, 12 mmol) in 10 mL of anhydrous DCM in a separate syringe or dropping funnel.

-

Addition: Add the diazoacetate solution to the stirring reaction mixture dropwise over 30–60 minutes at room temperature (20–25°C).

-

Observation: Nitrogen gas evolution (bubbling) should be observed. The color may darken slightly.

-

-

Reaction Monitoring: Stir the mixture at room temperature for an additional 4–6 hours.

-

TLC Check: Use Ethyl Acetate/Hexane (3:7). The starting aldehyde (Rf ~0.5) should disappear, and a new fluorescent spot (Rf ~0.6) should appear.

-

Phase 3: Workup & Purification

-

Quenching: Once conversion is complete, dilute the reaction mixture with 50 mL of DCM.

-

Washing: Wash the organic layer with:

-

1 x 50 mL Saturated NaHCO₃ (removes unreacted phenolic acids).

-

1 x 50 mL Brine.

-

-

Drying: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 35°C. Do not overheat.

-

Purification: The crude residue is typically a yellow/orange solid.

-

Recrystallization (Preferred): Dissolve in a minimum amount of hot Methanol or Ethanol. Cool slowly to 0°C. Filter the crystals.

-

Flash Chromatography (Alternative): Silica gel, Gradient elution 0% -> 20% EtOAc in Hexanes.

-

Characterization Data (Expected)

-

Appearance: Pale yellow needles or powder.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.60 (d, J = 2.2 Hz, 1H, H-4) – Deshielded by Nitro group.

-

δ 8.35 (s, 1H, H-2) – Characteristic Benzofuran H-2 singlet.

-

δ 8.25 (dd, J = 9.0, 2.2 Hz, 1H, H-6).

-

δ 7.65 (d, J = 9.0 Hz, 1H, H-7).

-

δ 3.98 (s, 3H, COOCH₃).

-

-

¹³C NMR: Signals corresponding to the ester carbonyl (~163 ppm), C-2 (~150 ppm), and nitro-substituted aromatic carbons.

-

MS (ESI): m/z = 222.0 [M+H]⁺.

Troubleshooting & Optimization

| Observation | Root Cause | Solution |

| Low Yield | Dimerization of diazoacetate (fumarate formation). | Decrease addition rate. Increase dilution. Ensure catalyst is active (Rh₂(OAc)₄ should be green/blue-green). |

| Incomplete Conversion | Deactivation of catalyst. | Add an additional 0.5 mol% Rh₂(OAc)₄ and 0.2 eq of diazoacetate. |

| Product is 2-Carboxylate | Wrong starting material or conditions used (e.g., basic condensation). | Ensure you are using the Diazoacetate/Rh route, not the chloroacetate/base route. |

Alternative Route: Nitration of Methyl Benzofuran-3-carboxylate[4]

If Methyl Benzofuran-3-carboxylate is already available (e.g., purchased or made via the same Rh-route from salicylaldehyde), direct nitration is highly efficient.

-

Dissolution: Dissolve methyl benzofuran-3-carboxylate (1.0 g) in concentrated H₂SO₄ (5 mL) at 0°C.

-

Nitration: Dropwise add a mixture of conc. HNO₃ (1.1 eq) and H₂SO₄ at 0–5°C.

-

Quench: Pour onto crushed ice after 30 mins.

-

Result: The nitro group enters the 5-position (para to the ring oxygen) with >90% regioselectivity due to the directing effect of the benzofuran oxygen and the deactivation of the 3-position by the ester.

References

-

Synthesis of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate (Rh-Catalyzed) Source: Organic Syntheses, 2009, 86, 172-180. URL:[Link] Relevance: Foundational protocol for the Rh-catalyzed annulation strategy.

-

Simple and Practical Synthesis of Methyl Benzo[b]furan-3-carboxylates (Cu-Catalyzed Route) Source: Heterocycles, Vol. 75, No. 12, 2008.[2] URL:[Link] Relevance: Describes alternative cyclization strategies and characterization of methyl benzofuran-3-carboxylates.

-

Nitration of Benzofurans: Regioselectivity Studies Source: Thieme Connect / Science of Synthesis. URL:[Link] Relevance: Confirms the 5-position selectivity for electrophilic substitution in 3-substituted benzofurans.

Sources

Advanced Synthesis of Benzofuran-Based Antibacterial Agents Utilizing Methyl 5-nitrobenzofuran-3-carboxylate

Application Note & Protocol Guide Target Audience: Medicinal Chemists, Researchers, and Drug Development Professionals.

Introduction & Mechanistic Rationale

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. In the critical fight against antimicrobial resistance (AMR), benzofuran derivatives have emerged as potent antibacterial, antifungal, and antitubercular agents 1. Among the most versatile building blocks for generating these libraries is Methyl 5-nitrobenzofuran-3-carboxylate .

The strategic placement of functional groups on this molecule allows for highly orthogonal late-stage modifications:

-

The 5-Nitro Group: Serves as a stable placeholder that can be cleanly reduced to a primary amine. This amine acts as a nucleophilic anchor for coupling with diverse electrophiles (e.g., acyl chlorides, sulfonyl chlorides, or aldehydes) to explore the structure-activity relationship (SAR) of the lipophilic tail 2.

-

The 3-Carboxylate Ester: Provides a handle that can either be retained to enhance membrane permeability (lipophilicity) or hydrolyzed to a carboxylic acid. The acid can subsequently be converted into amides or hydrazides, which are known to enhance hydrogen-bonding interactions with bacterial target proteins 3.

Fig 1: Synthetic workflow from methyl 5-nitrobenzofuran-3-carboxylate to antibacterial agents.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. We emphasize the causality behind each reagent choice and provide specific analytical checkpoints to verify success before proceeding to the next step.

Protocol A: Chemoselective Reduction of the 5-Nitro Group

Objective: Convert Methyl 5-nitrobenzofuran-3-carboxylate to Methyl 5-aminobenzofuran-3-carboxylate.

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of Methyl 5-nitrobenzofuran-3-carboxylate in 30 mL of anhydrous ethanol in a round-bottom flask.

-

Reagent Addition: Add 50 mmol of Tin(II) chloride dihydrate (

). Causality: -

Reaction: Reflux the mixture at 80°C under a nitrogen atmosphere for 4-6 hours.

-

Workup: Cool the mixture to room temperature. Carefully neutralize with saturated aqueous

until the pH reaches 7-8. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous

Causality & Validation Checkpoints:

-

TLC Validation: Monitor the reaction using Hexane:EtOAc (3:1). The starting nitro compound is highly conjugated and will appear as a UV-active spot with a higher

(~0.6). The resulting amine will be significantly more polar, shifting to a lower -

Spectroscopic Validation: In

-NMR (

Protocol B: Synthesis of Antibacterial Schiff Bases / Amides

Objective: Derivatize the 5-amino group to introduce lipophilic pharmacophores.

Step-by-Step Methodology:

-

Preparation: Dissolve 5 mmol of the synthesized Methyl 5-aminobenzofuran-3-carboxylate in 20 mL of anhydrous dichloromethane (DCM).

-

Coupling: Add 6 mmol of an appropriate substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride) dropwise at 0°C. Add 10 mmol of Triethylamine (TEA) as an acid scavenger. Causality: TEA neutralizes the HCl byproduct, preventing the protonation of the starting amine, which would otherwise halt the nucleophilic acyl substitution.

-

Reaction: Stir at room temperature for 3 hours.

-

Workup: Wash the organic layer sequentially with 1M HCl, saturated

, and brine. Dry and concentrate. Recrystallize from ethanol.

Causality & Validation Checkpoints:

-

IR Spectroscopy Validation: The success of this acylation is immediately verifiable via FT-IR. The primary amine

stretch (doublet at ~3300-3400

Quantitative Data: Antibacterial Efficacy

The functionalization of the 5-amino and 3-carboxylate positions drastically alters the antibacterial profile of the benzofuran scaffold. The table below summarizes the Minimum Inhibitory Concentration (MIC) data for various derivatives synthesized using the protocols above, demonstrating the SAR progression 4.

| Compound ID | Modification at C5 (R1) | Modification at C3 (R2) | MIC vs S. aureus (µg/mL) | MIC vs E. coli (µg/mL) |

| Starting Material | >100 | >100 | ||

| Intermediate 1 | 50.0 | 64.0 | ||

| Derivative 2a | 12.5 | 25.0 | ||

| Derivative 2b | 3.12 | 6.25 | ||

| Derivative 3a | 1.56 | 3.12 | ||

| Ciprofloxacin | Standard Control | Standard Control | 0.50 | 0.25 |

Data Interpretation: The reduction of the nitro group to an amine (Intermediate 1) provides a baseline improvement in activity. However, the conversion of the amine into a lipophilic amide (Derivative 2b) significantly lowers the MIC. Further modification of the C3 ester to a hydrazide (Derivative 3a) yields the most potent compound, likely due to enhanced hydrogen bonding with the bacterial target.

Antibacterial Mechanism of Action

Benzofuran-3-carboxylate derivatives exert their bactericidal effects through highly specific interactions with bacterial enzymes. Recent structural biology studies have identified two primary mechanisms depending on the specific R-group modifications:

-

DNA Gyrase Inhibition: Amido-benzofuran derivatives often act as competitive inhibitors of bacterial DNA gyrase (topoisomerase II). The planar benzofuran core intercalates or stacks with aromatic residues in the enzyme's binding pocket, while the C3-carboxylate/hydrazide forms critical hydrogen bonds with the active site, halting DNA supercoiling and leading to cell death.

-

Pks13-TE Domain Inhibition (Mycobacteria): In the context of Mycobacterium tuberculosis, benzofuran-3-carboxylates and their conformationally rigid analogs have been shown to bind to the thioesterase (TE) domain of polyketide synthase 13 (Pks13). The benzofuran core engages in

stacking with the phenyl ring of the F1670 residue, effectively blocking mycolic acid biosynthesis and destroying the mycobacterial cell wall 5.

Fig 2: Mechanism of action for benzofuran derivatives targeting bacterial enzymes.

Conclusion